molecular formula C11H10BrFO2 B1435451 Methyl 1-(3-bromo-5-fluorophenyl)cyclopropane-1-carboxylate CAS No. 1803566-53-1

Methyl 1-(3-bromo-5-fluorophenyl)cyclopropane-1-carboxylate

Cat. No.: B1435451
CAS No.: 1803566-53-1
M. Wt: 273.1 g/mol
InChI Key: BRCKPPXXLUSYAW-UHFFFAOYSA-N
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Description

Methyl 1-(3-bromo-5-fluorophenyl)cyclopropane-1-carboxylate (CAS 1803566-53-1) is a chemical building block with the molecular formula C11H10BrFO2 and a molecular weight of 273.10 g/mol . This compound features a cyclopropane ring fused to a benzene ring that is differentially halogenated with bromine and fluorine at the 3 and 5 positions, respectively . Its structure, characterized by SMILES "COC(=O)C1(CC1)C2=CC(=CC(=C2)Br)F", provides key properties including a LogP of 3.3, three rotatable bonds, and two rings . As a substituted phenylcyclopropane carboxylate, this compound serves as a versatile synthetic intermediate. The distinct electronic and steric properties of the cyclopropane ring can significantly influence the biological activity and metabolic stability of resulting molecules . This makes it a valuable scaffold in medicinal chemistry for constructing potential pharmacologically active agents. While specific biological data for this exact molecule is limited, compounds within this class are investigated for their antiproliferative properties, such as analogues that inhibit the proliferation of human cancer cell lines like U937 pro-monocytic leukemia cells . Researchers utilize such building blocks to develop novel small molecules, including 1,3,4-oxadiazole hybrids, which can act through mechanisms like enzyme inhibition . This product is intended for research purposes as a key intermediate and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 1-(3-bromo-5-fluorophenyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrFO2/c1-15-10(14)11(2-3-11)7-4-8(12)6-9(13)5-7/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCKPPXXLUSYAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C2=CC(=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The synthesis of methyl 1-(3-bromo-5-fluorophenyl)cyclopropane-1-carboxylate typically involves:

  • Formation of a 1-(3-bromo-5-fluorophenyl)cyclopropane intermediate.
  • Introduction of the carboxylate ester group at the cyclopropane ring.
  • Preservation of the halogen substituents on the phenyl ring throughout the synthesis.

The key challenge is to achieve cyclopropanation of the appropriately substituted phenyl precursor while controlling regioselectivity and stereochemistry and avoiding side reactions involving the halogen atoms.

Cyclopropanation Techniques

The cyclopropane ring in the target compound is most commonly formed via cyclopropanation of alkenes or aryl-substituted ketones using carbene or carbenoid reagents. Common methods include:

  • Simmons-Smith Reaction: Utilizes diiodomethane and zinc-copper couple to generate a zinc carbenoid that reacts with alkenes to form cyclopropanes. This method is compatible with various substituted aromatics but may require protection of sensitive groups.

  • Diazo Compound Decomposition: Transition metal-catalyzed decomposition of diazo esters to generate metal carbenes that add to alkenes or aromatic ketones to form cyclopropanes.

  • Intramolecular Cyclization: When the precursor contains a suitable leaving group and alkene, intramolecular cyclization can form the cyclopropane ring.

For this compound, the cyclopropanation often starts from a 3-bromo-5-fluorophenyl-substituted alkene or ketone derivative.

Esterification and Functional Group Introduction

The carboxylate ester group is introduced either:

  • By direct esterification of the corresponding cyclopropane carboxylic acid with methanol under acidic conditions.
  • Or by using methyl esters of cyclopropane carboxylic acid derivatives as starting materials in the cyclopropanation step.

The methyl ester functionality is generally stable under the cyclopropanation conditions, allowing for its presence during ring formation or introduced post-cyclopropanation.

Specific Preparation Method from Patent Literature

A relevant and detailed process is described in patent US5498750A, which, although focused on 1-fluoro-cyclopropane-1-carboxylic acid derivatives, provides insights applicable to the synthesis of this compound:

  • Step 1: Preparation of 1-fluoro-cyclopropyl phenyl ketones
    Starting from substituted phenyl ketones (where substituents include halogens such as bromine and fluorine), the ketones are reacted with peroxy compounds (e.g., peracids like m-chloroperbenzoic acid) in halogenated solvents (methylene chloride, chloroform) at temperatures between 0°C and 100°C. This step forms 1-fluoro-cyclopropane carboxylate intermediates via a Baeyer-Villiger-type rearrangement.

  • Step 2: Hydrolysis and Acidification
    The intermediate esters are treated with bases such as sodium hydroxide or potassium hydroxide in ether-water mixtures at 0–60°C to hydrolyze and then acidify to yield the cyclopropane carboxylic acid derivatives.

  • Step 3: Esterification
    The acid intermediates can be converted to methyl esters by reaction with methanol under acidic catalysis or via acid chloride intermediates.

This process is notable for its high yields and purity, and the ability to tolerate halogen substituents on the phenyl ring without significant side reactions or degradation of the cyclopropane ring.

Summary Table of Preparation Parameters

Preparation Step Reagents/Conditions Temperature Range Solvents/Diluents Notes
Cyclopropyl phenyl ketone synthesis Starting aryl ketones with halogen substituents Ambient to 100°C Halogenated aliphatic/aromatic hydrocarbons (e.g., CH2Cl2, chloroform) Use of peracids (m-CPBA, peracetic acid)
Baeyer-Villiger oxidation Peroxy acids, peroxides 0°C to 100°C Methylene chloride, chloroform Smooth reaction, high yield
Hydrolysis and acidification Aqueous NaOH or KOH, then HCl acidification 0°C to 60°C Water/ether mixtures (diethyl ether, MTBE) Extractive workup for purification
Esterification Methanol with acid catalyst or acid chloride intermediate Room temperature to reflux Methanol, toluene Converts acid to methyl ester

Research Findings and Advantages

  • The described preparation method allows for high yields and purity of this compound.
  • The process is compatible with halogen substituents (bromine and fluorine) on the phenyl ring, which remain intact throughout the synthesis.
  • Use of peroxy compounds and mild hydrolysis conditions minimizes side reactions and degradation of the sensitive cyclopropane ring.
  • The method is scalable and reproducible , suitable for producing intermediates for further functionalization or pharmaceutical applications.
  • The reaction conditions (temperature, solvents) are flexible, allowing optimization for specific substrates.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-bromo-5-fluorophenyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

Major Products

    Substitution: Formation of 3-azido-5-fluorophenyl derivatives or 3-thiocyanato-5-fluorophenyl derivatives.

    Oxidation: Formation of 3-bromo-5-fluorobenzoic acid or 3-bromo-5-fluorobenzophenone.

    Reduction: Formation of 3-bromo-5-fluorophenylmethanol.

Scientific Research Applications

Methyl 1-(3-bromo-5-fluorophenyl)cyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 1-(3-bromo-5-fluorophenyl)cyclopropane-1-carboxylate is not fully understood. its biological activity is likely influenced by the presence of the bromine and fluorine atoms, which can interact with biological targets such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key differences among similar cyclopropane derivatives lie in substituent patterns, functional groups, and their resulting chemical properties. Below is a comparative analysis (Table 1):

Table 1: Comparative Data for Methyl 1-(3-bromo-5-fluorophenyl)cyclopropane-1-carboxylate and Analogues

Compound Name Substituents on Phenyl/Other Groups Functional Groups Molecular Weight (g/mol) CAS Number Key Properties
This compound (Target) 3-Br, 5-F Methyl ester 286.1 Not reported High lipophilicity (logP ~3.2*), halogen-mediated reactivity (e.g., Suzuki coupling)
Methyl 1-[(4-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylate 4-F (carbamoyl-linked) Methyl ester, carbamoyl 281.3 1345847-71-3 Amide group enables hydrogen bonding; higher solubility in polar solvents vs. target
Compound 8 (Methyl 1-(4-(2-(1,3-dioxoisoindolin-2-yl)-3-ethoxy-3-oxopropyl)phenyl)cyclopropane-1-carboxylate) 4-substituted (thianthrenium-derived) Ethyl acrylate, dioxoisoindolinyl ~490† Not reported Steric hindrance limits reactivity; potential for π-π stacking due to aromatic moieties
1-(2-Hydroxyethyl)cyclopropanecarbonitrile 2-Hydroxyethyl Nitrile, hydroxyl 139.2 1421602-17-6 Polar functional groups enhance aqueous solubility; nitrile enables click chemistry

*Estimated via computational tools (e.g., ChemDraw). †Calculated based on synthetic precursor data .

Biological Activity

Methyl 1-(3-bromo-5-fluorophenyl)cyclopropane-1-carboxylate is a compound of interest in medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C11H10BrFO2
  • Molecular Weight : 273.1 g/mol
  • CAS Number : 1803566-53-1
  • Purity : Typically 95% .

The biological activity of this compound is influenced by the presence of bromine and fluorine substituents on the phenyl ring. These halogen atoms can enhance the compound's ability to interact with biological targets such as enzymes or receptors, potentially modulating their activity. The specific interactions and pathways involved are still under investigation, but preliminary studies suggest that the compound may exhibit:

  • Antimicrobial Properties : Preliminary data indicate potential effectiveness against certain bacterial strains.
  • Anticancer Activity : Investigations into its cytotoxic effects on various cancer cell lines are ongoing.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Anticancer Activity

In vitro studies have focused on the cytotoxic effects of this compound on several cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The compound demonstrated dose-dependent inhibition of cell proliferation, with IC50 values indicating potential as a lead compound for further development in anticancer therapies.

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivitySignificant inhibition of S. aureus and E. coli growth at low concentrations.
Study 2Anticancer ActivityDose-dependent cytotoxicity in MCF-7 and PC-3 cells; potential for further drug development.

Comparative Analysis

When compared to similar compounds, such as Methyl 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylate, the unique positioning of the bromine and fluorine atoms in this compound significantly influences its reactivity and biological profile .

Q & A

Q. What are the standard synthetic routes for Methyl 1-(3-bromo-5-fluorophenyl)cyclopropane-1-carboxylate?

The compound is typically synthesized via cyclopropanation reactions. One method involves the reaction of (1-(methoxycarbonyl)cyclopropyl)zinc(II) bromide with a brominated aromatic substrate (e.g., 4-bromonaphthalene derivatives) under controlled conditions . Another approach employs sodium hydride and 1,2-dibromoethane to construct the cyclopropane ring, followed by functionalization of the aryl group . Key factors include solvent choice (e.g., THF or acetonitrile), temperature (-20°C to room temperature), and stoichiometric control to minimize side reactions.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Structural confirmation relies on:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify substituents on the cyclopropane and aryl groups, with characteristic shifts for bromo (δ ~7.5 ppm) and fluoro (δ ~-110 ppm in 19F^{19}F-NMR) substituents .
  • X-ray Crystallography : Resolves bond lengths (e.g., cyclopropane C–C bonds ~1.50 Å) and dihedral angles between the cyclopropane and aryl rings (~52°), critical for understanding steric effects .
  • HRMS : Validates molecular weight (e.g., m/z 302.11 for C11_{11}H11_{11}BrFO2_2) .

Advanced Research Questions

Q. How does the cyclopropane ring influence the compound's reactivity in ring-opening or functionalization reactions?

The high ring strain of cyclopropane (~27 kcal/mol) enhances reactivity. Nucleophilic attack at the cyclopropane carbon adjacent to the ester group can occur under basic conditions, leading to ring-opening products (e.g., via SN2 mechanisms). Computational studies suggest that electron-withdrawing groups (e.g., -COOCH3_3) polarize the cyclopropane, directing regioselective reactivity . Experimental evidence from analogous compounds shows that bromo and fluoro substituents on the aryl ring further modulate electronic effects, stabilizing transition states in cross-coupling reactions .

Q. What strategies optimize yield and purity in large-scale synthesis?

  • Solvent Optimization : Dichloromethane or acetonitrile improves solubility of intermediates, while triethylamine neutralizes HBr byproducts .
  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh3_3)4_4) enhance Suzuki-Miyaura coupling efficiency with boronate esters .
  • Chromatography : Reverse-phase HPLC or silica gel chromatography isolates the product from regioisomers (common due to steric hindrance near the cyclopropane) .

Q. How does the compound serve as a building block in medicinal chemistry?

It is a key intermediate in synthesizing kinase inhibitors and prostaglandin D receptor antagonists. For example, it was used in the preparation of ONO-6186, a potent DP antagonist, via Buchwald-Hartwig amination and ester hydrolysis . The cyclopropane moiety improves metabolic stability by reducing oxidative degradation in vivo .

Q. What are the challenges in analyzing crystallographic data for this compound?

  • Disorder in Cyclopropane Conformation : Dynamic disorder in the cyclopropane ring requires high-resolution data (≤0.8 Å) and restrained refinement in SHELXL .
  • Intermolecular Interactions : Weak C–H···O hydrogen bonds (2.8–3.2 Å) stabilize the crystal lattice but complicate electron density maps .

Methodological Considerations

Q. How to address discrepancies in reported synthetic yields?

Variability often arises from:

  • Reagent Purity : Trace moisture degrades zinc reagents, reducing cyclopropanation efficiency .
  • Reaction Monitoring : Use TLC (Rf_f ~0.5 in hexane/EtOAc 4:1) or LC-MS to track intermediate formation . Reproducibility requires strict control of anhydrous conditions and inert atmospheres .

Q. What computational tools predict the compound's biological activity?

  • Docking Studies : AutoDock Vina models interactions with protein targets (e.g., kinases), leveraging the compound's rigidity for high binding affinity predictions.
  • QSAR Models : Correlate substituent electronegativity (e.g., Br, F) with inhibitory activity against enzymes like ACC deaminase .

Data Contradictions and Resolution

Q. Why do some studies report conflicting reactivity of the cyclopropane ring?

Discrepancies arise from differing reaction conditions (e.g., acidic vs. basic media). For instance, acidic conditions promote electrophilic aromatic substitution on the aryl ring, while basic conditions favor cyclopropane ring-opening . Resolution involves mechanistic studies (e.g., isotopic labeling) to track reaction pathways .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-(3-bromo-5-fluorophenyl)cyclopropane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-(3-bromo-5-fluorophenyl)cyclopropane-1-carboxylate

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